molecular formula C6H6N2O B074263 1-(Pyridazin-3-yl)ethanone CAS No. 1122-63-0

1-(Pyridazin-3-yl)ethanone

Cat. No. B074263
CAS RN: 1122-63-0
M. Wt: 122.12 g/mol
InChI Key: FTSKLNSVINAQGJ-UHFFFAOYSA-N
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Description

“1-(Pyridazin-3-yl)ethanone” is a chemical compound with the molecular formula C6H6N2O . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazin-3(2H)-ones, which includes “1-(Pyridazin-3-yl)ethanone”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The molecular structure of “1-(Pyridazin-3-yl)ethanone” consists of a pyridazine ring attached to an ethanone group . The pyridazine ring contains two nitrogen atoms adjacent to each other .


Chemical Reactions Analysis

In terms of chemical reactions, pyridazin-3(2H)-ones have been shown to be effective dipolarophiles for pyridine N-imine. Analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .


Physical And Chemical Properties Analysis

“1-(Pyridazin-3-yl)ethanone” is a solid at room temperature . It has a molecular weight of 122.12 .

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

1-pyridazin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSKLNSVINAQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326422
Record name 1-(Pyridazin-3-yl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID30326422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridazin-3-yl)ethanone

CAS RN

1122-63-0
Record name 1122-63-0
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Record name 1-(Pyridazin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridazin-3-yl)ethan-1-one
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